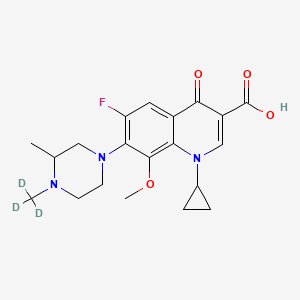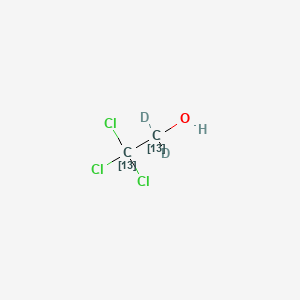
2,2,2-Trichloroethanol-13C2,D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethanol-13C2,D2 is a variant of 2,2,2-Trichloroethanol . Its molecule can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . It is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color . The molecular formula is (13C)2HD2Cl3O and the molecular weight is 153.40 .
Synthesis Analysis
2,2,2-Trichloroethanol is an effective protecting group for carboxylic acids due to its ease in addition and removal . It is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides. It can be easily cleaved by zinc reduction .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethanol-13C2,D2 can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . The molecular formula is (13C)2HD2Cl3O .Chemical Reactions Analysis
2,2,2-Trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides. It can be easily cleaved by zinc reduction .Physical And Chemical Properties Analysis
2,2,2-Trichloroethanol-13C2,D2 has a molecular weight of 153.40 . The parent compound, 2,2,2-Trichloroethanol, has a molar mass of 149.40 g/mol . It is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color .Mécanisme D'action
The active metabolite of chloral hydrate, 2,2,2-Trichloroethanol, modulates tetrodotoxin-resistant Na+ channels expressed in nociceptive sensory neurons . This suggests that chloral hydrate, through its active metabolite, inhibits TTX-R INa and modulates various properties of these channels, resulting in the decreased excitability of nociceptive neurons .
Safety and Hazards
2,2,2-Trichloroethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .
Propriétés
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethanol-13C2,D2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

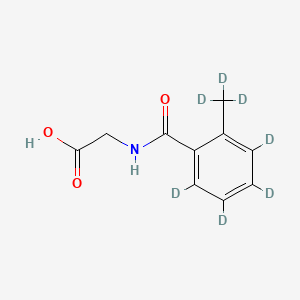
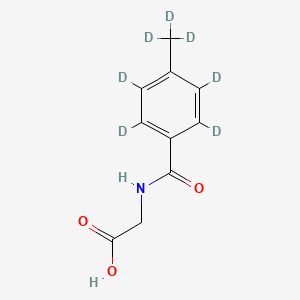

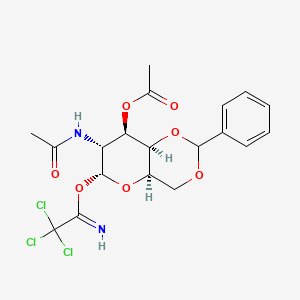
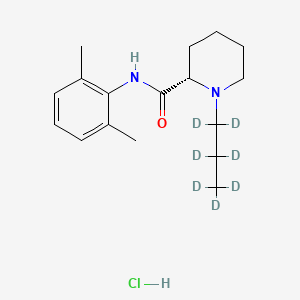
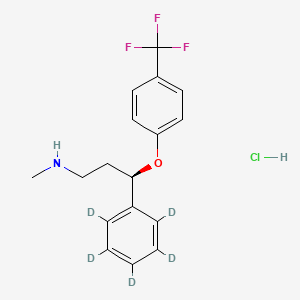
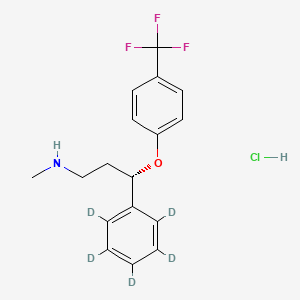
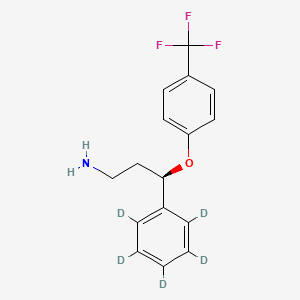

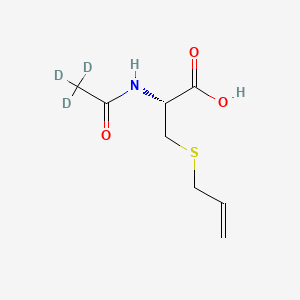

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)
